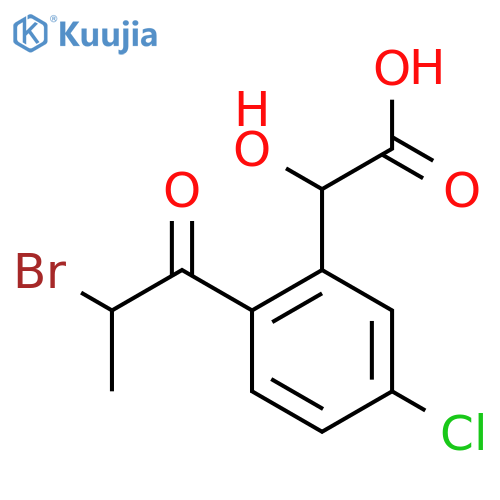Cas no 1805735-30-1 (2-(2-Bromopropanoyl)-5-chloromandelic acid)

1805735-30-1 structure
商品名:2-(2-Bromopropanoyl)-5-chloromandelic acid
CAS番号:1805735-30-1
MF:C11H10BrClO4
メガワット:321.551702022552
CID:4941796
2-(2-Bromopropanoyl)-5-chloromandelic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-Bromopropanoyl)-5-chloromandelic acid
-
- インチ: 1S/C11H10BrClO4/c1-5(12)9(14)7-3-2-6(13)4-8(7)10(15)11(16)17/h2-5,10,15H,1H3,(H,16,17)
- InChIKey: CWTOJDFCCCYQNM-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C(C1C=CC(=CC=1C(C(=O)O)O)Cl)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 310
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 74.6
2-(2-Bromopropanoyl)-5-chloromandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015024926-250mg |
2-(2-Bromopropanoyl)-5-chloromandelic acid |
1805735-30-1 | 97% | 250mg |
494.40 USD | 2021-06-18 | |
| Alichem | A015024926-500mg |
2-(2-Bromopropanoyl)-5-chloromandelic acid |
1805735-30-1 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
| Alichem | A015024926-1g |
2-(2-Bromopropanoyl)-5-chloromandelic acid |
1805735-30-1 | 97% | 1g |
1,490.00 USD | 2021-06-18 |
2-(2-Bromopropanoyl)-5-chloromandelic acid 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
1805735-30-1 (2-(2-Bromopropanoyl)-5-chloromandelic acid) 関連製品
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 13769-43-2(potassium metavanadate)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
